molecular formula C8H10Cl2N2O2S B13752918 Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- CAS No. 4960-47-8

Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl-

Cat. No.: B13752918
CAS No.: 4960-47-8
M. Wt: 269.15 g/mol
InChI Key: ZGLVYSGVOOIUBG-UHFFFAOYSA-N
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Description

Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl-: is a chemical compound that belongs to the class of sulfamides It is characterized by the presence of a sulfamide group attached to a 2,4-dichlorobenzyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- typically involves the reaction of 2,4-dichlorobenzyl chloride with methylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamine group, forming the desired sulfamide compound.

Industrial Production Methods: In an industrial setting, the production of Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- can be achieved through a continuous flow process. This method ensures higher yields and purity of the product. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions: Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • N-(2,4-dichlorobenzyl)-N-methylsulfamide
  • N-(2,4-dichlorobenzyl)-N-ethylsulfamide
  • N-(2,4-dichlorobenzyl)-N-propylsulfamide

Comparison: Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. The presence of the methyl group can influence its solubility, stability, and interaction with biological targets, making it a compound of particular interest in research and industrial applications.

Properties

CAS No.

4960-47-8

Molecular Formula

C8H10Cl2N2O2S

Molecular Weight

269.15 g/mol

IUPAC Name

2,4-dichloro-1-[[methyl(sulfamoyl)amino]methyl]benzene

InChI

InChI=1S/C8H10Cl2N2O2S/c1-12(15(11,13)14)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3,(H2,11,13,14)

InChI Key

ZGLVYSGVOOIUBG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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